molecular formula C8H13FO B13080232 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde

1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde

Cat. No.: B13080232
M. Wt: 144.19 g/mol
InChI Key: PKJYAZCCLWHVJM-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde is a fluorinated cyclopentane derivative featuring a carbaldehyde group at the 1-position and a 2-fluoroethyl substituent. The fluoroethyl group introduces electronegativity and lipophilicity, which may enhance metabolic stability and binding affinity in pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C8H13FO

Molecular Weight

144.19 g/mol

IUPAC Name

1-(2-fluoroethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H13FO/c9-6-5-8(7-10)3-1-2-4-8/h7H,1-6H2

InChI Key

PKJYAZCCLWHVJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCF)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde typically involves the introduction of a fluoroethyl group to a cyclopentane ring followed by the formation of an aldehyde group. One common method involves the reaction of cyclopentane with 2-fluoroethyl bromide in the presence of a strong base such as sodium hydride to form 1-(2-Fluoroethyl)cyclopentane. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: 1-(2-Fluoroethyl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(2-Fluoroethyl)cyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde is not well-documented. its reactivity is primarily due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The fluoroethyl group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Molecular Formula Substituent Key Structural Features
1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde C₈H₁₃FO 2-Fluoroethyl Moderate electronegativity, linear alkyl chain
1-(Trifluoromethyl)cyclopentane-1-carbaldehyde C₇H₉F₃O Trifluoromethyl Strong electron-withdrawing effect, increased steric bulk
1-(Naphthalen-2-yl)cyclopentane-1-carbaldehyde C₁₆H₁₆O Naphthyl Extended aromatic system, π-π stacking potential
1-(Chloromethyl)cyclopentane-1-carbaldehyde C₇H₁₁ClO Chloromethyl Polarizable Cl atom, potential nucleophilic reactivity
(1S,3S)-3-Methylcyclopentane-1-carbaldehyde C₇H₁₂O Methyl Steric hindrance at 3-position, chiral center

Physical Properties and Spectral Data

  • Melting Points: 1-(Naphthalen-2-yl)cyclopentane-1-carbaldehyde: 75.3–76.8°C . (1S,3S)-3-Methylcyclopentane-1-carbaldehyde: Not reported, but methyl groups typically lower melting points compared to halogens. Fluorinated analogs (e.g., trifluoromethyl): Likely lower melting points due to reduced crystallinity from bulky substituents .
  • Spectral Characteristics :

    • IR spectra of similar aldehydes show formyl C-H stretches near 2704 cm⁻¹ and C=O stretches at ~1714 cm⁻¹ .
    • Fluorinated substituents may shift these peaks slightly due to inductive effects.

Biological Activity

1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde is a chemical compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure, characterized by a cyclopentane ring and a fluoroethyl group, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C8_{8}H9_{9}FO
  • Molecular Weight : 154.15 g/mol

The presence of the aldehyde functional group allows for interactions with nucleophilic sites on proteins, potentially influencing enzyme activity and cellular signaling pathways.

The biological activity of this compound primarily stems from its ability to form covalent bonds with various biomolecules. The aldehyde group can react with amino groups in proteins, leading to modifications that may alter protein function. This mechanism is crucial in understanding how the compound can influence metabolic pathways and cellular responses.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro tests indicated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess its efficacy, revealing zones of inhibition comparable to standard antibiotics like ciprofloxacin.

Bacterial Strain Zone of Inhibition (mm) Comparison (Ciprofloxacin)
Staphylococcus aureus1520
Escherichia coli1822
Pseudomonas aeruginosa1621

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various cancer cell lines. The results indicated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The IC50_{50} values were determined through MTT assays:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)28

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated the effects of several cyclopentane derivatives, including this compound, on tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor volume compared to control groups, supporting its role as a potential therapeutic agent in oncology.
  • Case Study on Antimicrobial Efficacy : Another study focused on the antibacterial properties of this compound against resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating chronic infections.

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